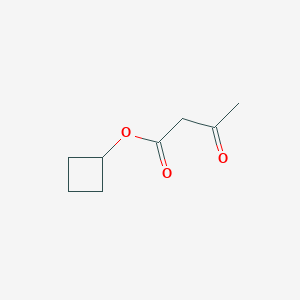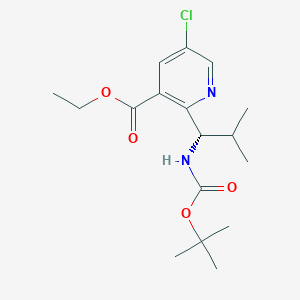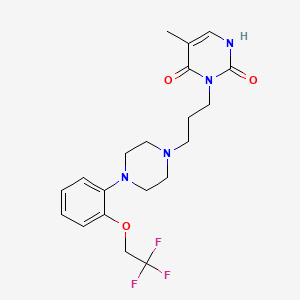![molecular formula C9H10N2O B8567062 2-(Imidazo[1,2-a]pyridin-5-yl)ethanol](/img/structure/B8567062.png)
2-(Imidazo[1,2-a]pyridin-5-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Imidazo[1,2-a]pyridin-5-yl)ethanol is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a fused bicyclic structure that incorporates both imidazole and pyridine rings, making it a versatile framework for drug development and other scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-5-ethanol typically involves the condensation of 2-aminopyridine with various aldehydes or ketones. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide . This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts or even proceed under metal-free conditions.
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridine-5-ethanol may involve large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and aim to optimize yield and purity while minimizing environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly common in industrial settings .
化学反应分析
Types of Reactions: 2-(Imidazo[1,2-a]pyridin-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazo[1,2-a]pyridine-5-carboxylic acid.
Reduction: Reduction reactions can convert it to imidazo[1,2-a]pyridine-5-methanol.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
科学研究应用
2-(Imidazo[1,2-a]pyridin-5-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Imidazo[1,2-a]pyridine derivatives are explored as potential therapeutic agents for treating various diseases, such as insomnia, anxiety, and cancer.
Industry: It is used in the development of materials with specific properties, such as luminescent materials for optoelectronic devices
作用机制
The mechanism of action of imidazo[1,2-a]pyridine-5-ethanol involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridine are known to act on the central nervous system by modulating the activity of neurotransmitter receptors. Others may inhibit specific enzymes or proteins involved in disease pathways, such as kinases in cancer cells .
相似化合物的比较
Imidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
Imidazo[1,5-a]pyridine: Used in the synthesis of agrochemicals and pharmaceuticals.
Imidazo[1,2-a]pyrazine: Exhibits a wide range of pharmacological activities
Uniqueness: 2-(Imidazo[1,2-a]pyridin-5-yl)ethanol stands out due to its specific structural features and the presence of the ethanol group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for developing new drugs and materials with unique properties .
属性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC 名称 |
2-imidazo[1,2-a]pyridin-5-ylethanol |
InChI |
InChI=1S/C9H10N2O/c12-7-4-8-2-1-3-9-10-5-6-11(8)9/h1-3,5-6,12H,4,7H2 |
InChI 键 |
FRBXLEMUWUFWIX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=CN2C(=C1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzene, 1-[(4-fluorophenyl)ethynyl]-4-(trifluoromethyl)-](/img/structure/B8566993.png)
![2-{4-[4-Amino-3-(propan-2-yloxy)phenyl]piperidin-1-yl}ethanol](/img/structure/B8566999.png)

![1,2,3,4,6,7,8,10A-octahydropyrimido[1,2-a]azepine](/img/structure/B8567006.png)






![ethyl 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoate](/img/structure/B8567076.png)
![Propanoic acid, 2-methyl-2-[2-(trifluoromethyl)phenoxy]-](/img/structure/B8567079.png)

